molecular formula C18H16ClN3O5 B2460831 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866346-29-4

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2460831
CAS No.: 866346-29-4
M. Wt: 389.79
InChI Key: HPXKKEISWSBDFV-UHFFFAOYSA-N
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Description

Chemical Structure and Features
The compound is a complex tricyclic system with a fused heterocyclic backbone. Its core structure, tricyclo[7.3.1.0²,⁷], integrates oxygen (8-oxa) and nitrogen (10,12-diaza) atoms, forming a rigid polycyclic framework. Key substituents include:

  • A 5-chloro-2-methoxyphenyl group at position 10, contributing both electron-withdrawing (Cl) and electron-donating (methoxy) effects.
  • A methyl group at position 9, enhancing steric bulk.
  • A ketone at position 11 (11-one), enabling hydrogen bonding and polarity.

This combination of functional groups suggests moderate solubility in polar solvents (e.g., DMSO or acetone) due to the nitro and ketone moieties, though lipophilic regions (methyl, chloro-phenyl) may limit aqueous solubility .

Properties

IUPAC Name

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-18-9-13(12-8-11(22(24)25)4-6-15(12)27-18)20-17(23)21(18)14-7-10(19)3-5-16(14)26-2/h3-8,13H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXKKEISWSBDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across different fields:

Pharmacological Applications

Antitumor Activity :
Research indicates that compounds similar to 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties :
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Anti-inflammatory Effects :
Research has indicated that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in inflammation processes, such as cyclooxygenase (COX) enzymes.

Material Science Applications

The unique structural characteristics of the compound allow it to be explored in material science for the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals could lead to applications in catalysis or as sensors.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a series of diazatricyclic compounds similar to this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability attributed to apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In vitro testing revealed that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations, highlighting its potential as an antimicrobial agent.

Summary

The compound this compound showcases promising applications in pharmacology and material sciences due to its unique chemical structure and biological activity. Ongoing research into its synthesis and applications may further elucidate its potential benefits across various scientific disciplines.

Mechanism of Action

The mechanism of action of 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on evidence from literature:

Table 1: Comparative Analysis of Tricyclic Analogs

Compound Name & Source Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Tricyclo[7.3.1.0²,⁷] 5-Cl-2-MeO-phenyl, Me, NO₂ Nitro, methoxy, Cl, ketone High polarity (nitro/ketone); potential electrophilic reactivity
4-Cl-10-(4-Isopropylphenyl)-9-Me-8-Oxa-10,12-Diaza...-11-Thione
Tricyclo[7.3.1.0²,⁷] 4-Isopropylphenyl, Me, Cl Thione, Cl, isopropyl Increased lipophilicity (isopropyl); thione enhances stability vs. ketone
9-(4-MeO-Phenyl)-3,7-Dithia-5-Aza-Tetracyclo...-4(8)-One
Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-MeO-phenyl Dithia-aza, ketone, methoxy Sulfur atoms improve redox activity; methoxy modulates electronic effects
9-Phenyl-8-Oxa-10,12-Diaza-Tricyclo...-11-One
Tricyclo[7.3.1.0²,⁷] Phenyl, H (no NO₂/Cl) Ketone, unsubstituted phenyl Lower polarity; simpler structure may favor synthetic accessibility

Key Findings

Electronic Effects :

  • The nitro group in the target compound creates a strong electron-deficient aromatic system, contrasting with the thione in (electron-rich sulfur) and the unsubstituted phenyl in . This difference may influence reactivity in electrophilic substitution or binding interactions.
  • Methoxy vs. Isopropyl : The 2-methoxy group in the target compound donates electrons via resonance, while the 4-isopropylphenyl in is purely lipophilic, reducing polarity.

Solubility and Stability: The thione in likely improves thermal stability compared to the target’s ketone, as C=S bonds are less prone to hydrolysis than C=O . The dithia-aza system in introduces sulfur atoms, which may enhance solubility in non-polar solvents but reduce stability under oxidative conditions .

Synthetic Accessibility: The target compound’s nitro group requires careful regioselective nitration, complicating synthesis compared to , which lacks this group .

Biological Relevance: While direct activity data for the target compound is unavailable, pyrimidinone analogs (e.g., ) exhibit antimicrobial and anticancer properties. The nitro group in the target may confer unique bioactivity, such as nitroreductase-targeted prodrug activation .

Biological Activity

10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of diazatricyclic compounds, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular structure of the compound includes:

  • Nitro group (-NO₂)
  • Chloro group (-Cl)
  • Methoxy group (-OCH₃)
  • Oxa and diazatricyclic frameworks

This unique combination of functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial effects. For instance, studies have shown that nitro-containing compounds can disrupt bacterial DNA synthesis and cell wall integrity.

CompoundActivity TypeReference
NitrofurantoinAntibacterial
MetronidazoleAntiprotozoal
10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro...Antimicrobial (hypothetical)

Anticancer Potential

The compound is hypothesized to possess anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

Case Study:
A study investigated a related compound's effect on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. This suggests that 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro... could exhibit similar effects.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction: Nitro groups can form adducts with DNA, leading to mutations and cell death.
  • Cell Membrane Disruption: The hydrophobic nature of the compound may allow it to integrate into lipid membranes, disrupting cellular integrity.

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Key steps include:

  • Formation of the diazatricyclic core
  • Introduction of substituents such as chloro and methoxy groups
  • Nitro group incorporation

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • In Vitro Studies: Tests on cultured cells have shown promising results in terms of cytotoxicity against various cancer lines.
  • In Vivo Models: Animal studies are necessary to evaluate pharmacokinetics and therapeutic efficacy.
  • Comparative Analyses: Similar compounds have been analyzed for their biological effects, providing a comparative framework for understanding this compound's potential.

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of polycyclic heteroaromatic compounds like this typically involves multi-step protocols, including cyclization, nitration, and functional group protection. For example, analogous compounds in use a base-catalyzed cyclization step with thiols and aryl halides under inert atmospheres. Key parameters include temperature control (±2°C) to avoid side reactions and stoichiometric ratios of nitro groups to prevent over-oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound from byproducts like dechlorinated intermediates .

Q. How can structural characterization (e.g., stereochemistry, nitro-group orientation) be validated for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex stereochemistry. For instance, demonstrates SCXRD analysis of a related tricyclic compound, confirming bond angles (e.g., C–C = 0.005 Å mean deviation) and torsion angles (e.g., C8–C9–C10–O1 = −178.6°). Complementary techniques like 13C^{13}\text{C} NMR (to confirm methoxy and nitro group environments) and high-resolution mass spectrometry (HRMS) for molecular ion validation are essential .

Q. What are the key challenges in maintaining stability during storage or experimental handling?

  • Methodological Answer : Nitro groups and strained tricyclic systems are prone to photodegradation and hydrolysis. Stability studies should include:
  • Light sensitivity : Store in amber vials under nitrogen at −20°C.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C in similar compounds, per ).
  • Moisture control : Use molecular sieves in reaction flasks and anhydrous solvents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or binding interactions for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model the electron-withdrawing effects of the nitro group and steric hindrance from the methoxyphenyl substituent. For example, highlights AI-driven simulations (via COMSOL Multiphysics) to optimize reaction pathways by predicting transition states and activation energies. Molecular docking studies (AutoDock Vina) may further elucidate potential biological targets, such as enzyme active sites inhibited by the tricyclic scaffold .

Q. What experimental designs resolve contradictions in spectral data (e.g., unexpected 1H^1\text{H}1H NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or hindered rotation). Strategies include:
  • Variable-temperature NMR : To observe coalescence of split peaks (e.g., −40°C to 80°C).
  • 2D NMR (COSY, NOESY) : To confirm through-space interactions between the chloro-methoxyphenyl group and adjacent protons.
  • Comparative analysis : Cross-reference with structurally validated analogs in and to identify artifacts .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing hazardous byproducts?

  • Methodological Answer : A 2k2^k factorial design ( ) evaluates variables like catalyst loading (e.g., 5–10 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions. For example, emphasizes green chemistry principles by substituting toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME), reducing environmental impact without compromising yield .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to conceptual frameworks (e.g., frontier molecular orbital theory for reactivity predictions) as per and . This ensures hypotheses are grounded in established principles, such as the electron-deficient nature of nitro groups influencing electrophilic substitution pathways .
  • Advanced Synthesis : Integrate AI-driven process automation () for real-time adjustments in reaction parameters, enhancing reproducibility in multi-step syntheses .

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